molecular formula C20H19NO3S2 B4768000 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4768000
M. Wt: 385.5 g/mol
InChI Key: KDXHWSLKLCPGTK-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It is a yellow crystalline solid that has been widely studied for its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.

Mechanism of Action

The mechanism of action of 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research involving 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of interest is in the development of new agricultural products, as this compound has been shown to have potential as a plant growth regulator and insecticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has been studied extensively for its potential applications in medicine and agriculture. Its synthesis method is well-established, and it has been shown to exhibit a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many future directions for research involving this compound.

properties

IUPAC Name

(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-3-11-24-16-10-9-14(12-17(16)23-2)13-18-19(22)21(20(25)26-18)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXHWSLKLCPGTK-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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